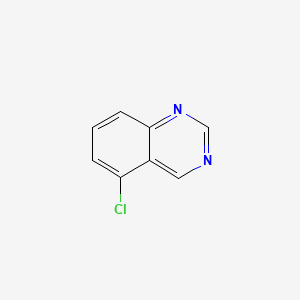

5-Chloroquinazoline

描述

属性

IUPAC Name |

5-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYNQWWHXMVWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617816 | |

| Record name | 5-Chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-90-3 | |

| Record name | 5-Chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reduction of 5-Chloro-6-nitroquinazoline

A common preparation method involves the catalytic hydrogenation of 5-chloro-6-nitroquinazoline. This process uses hydrogen gas in the presence of a palladium catalyst under elevated temperature and pressure to reduce the nitro group to the corresponding amine, yielding this compound-2,4,6-triamine.

| Parameter | Typical Condition |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) |

| Hydrogen pressure | Elevated (exact values vary) |

| Temperature | Elevated (varies, often 50–100 °C) |

| Solvent | Common organic solvents (e.g., ethanol) |

| Reaction time | Several hours to ensure completion |

This method is widely adopted in both laboratory and industrial settings due to its efficiency and relatively straightforward purification steps.

Multi-step Nucleophilic Substitution and Ring Closure

Another synthetic approach involves the nucleophilic substitution reactions starting from chlorinated precursors such as 2,4,6-trichloro-1,3,5-triazine reacted with ammonia or amines under sealed-tube conditions at elevated temperatures (around 150°C). Subsequent ring closure and substitution reactions yield the quinazoline core with chlorine substitution at position 5 and amino groups at positions 2, 4, and 6.

- Reaction of 2,4,6-trichloro-1,3,5-triazine with methanolic ammonia introduces amine groups.

- Controlled reaction time (24–48 hours) and stoichiometry optimize yield.

- Final substitution steps with nucleophiles (e.g., aniline derivatives) can produce functionalized quinazoline derivatives.

Purification Techniques

Purification of this compound derivatives typically involves:

- Recrystallization: Using solvents such as ethanol or water to obtain high-purity crystals.

- Chromatography: Silica gel column chromatography can separate impurities.

- Salt formation and precipitation: Conversion to water-soluble chloride salts facilitates removal of impurities, as demonstrated in the preparation of related hydroxyquinoline derivatives.

Characterization and Research Findings

The synthesized this compound compounds are characterized by:

| Technique | Purpose | Typical Observations |

|---|---|---|

| IR Spectroscopy | Functional group identification | Disappearance of nitro peaks, appearance of amine bands |

| ¹H and ¹³C NMR | Structural confirmation | Chemical shifts consistent with quinazoline framework |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at expected m/z values |

| Elemental Analysis | Purity and composition | Carbon, hydrogen, nitrogen percentages matching formula |

Research indicates that these compounds serve as effective intermediates for synthesizing antiproliferative agents and other biologically active derivatives. Molecular docking and computational studies support their potential in drug design, particularly targeting enzymes like dihydrofolate reductase.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | References |

|---|---|---|---|---|

| Catalytic hydrogenation | 5-chloro-6-nitroquinazoline, H2, Pd/C | Elevated temperature and pressure | High yield, straightforward | |

| Nucleophilic substitution | 2,4,6-trichloro-1,3,5-triazine, ammonia | 150°C, sealed tube, 24–48 hours | Versatile for derivatives | |

| Acid-catalyzed condensation | 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, H2SO4, boric acid | 110–150°C, distillation, purification with chloride salts | Controlled purity, scalable |

化学反应分析

Types of Reactions:

Nucleophilic Aromatic Substitution: 5-Chloroquinazoline undergoes nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as aniline and hydrazine.

Cross-Coupling Reactions: It participates in various metal-catalyzed cross-coupling reactions, including Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck reactions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include aniline and hydrazine, with reactions typically carried out in polar solvents.

Cross-Coupling Reactions: Reagents include organozinc compounds, palladium or nickel catalysts, and phosphine ligands.

Major Products:

Substitution Reactions: Products include substituted quinazolines with various functional groups replacing the chlorine atom.

Cross-Coupling Reactions: Products include polysubstituted quinazolines with diverse functional groups.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

5-Chloroquinazoline serves as an essential building block in the synthesis of more complex organic compounds. It is utilized in the development of various derivatives that exhibit different biological activities. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution to yield a range of functionalized quinazoline derivatives.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Quinazoline-4-carboxylic acid derivatives |

| Reduction | Reduced quinazoline derivatives |

| Substitution | Substituted quinazoline derivatives |

Biological Activities

This compound and its derivatives have been extensively studied for their potential biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that quinazoline derivatives possess significant antibacterial properties. For instance, compounds derived from this compound have shown effectiveness against various bacterial strains, outperforming standard antibiotics like amoxicillin .

- Anticancer Properties : Research indicates that this compound derivatives exhibit promising anticancer activity. For example, a study highlighted the efficacy of certain quinazoline compounds against solid tumors, with some derivatives showing IC50 values in the low micromolar range against cell lines such as A549 (lung) and MCF7 (breast) .

- Anticonvulsant and Antidepressant Effects : Specific derivatives synthesized from quinazoline have been evaluated for their anticonvulsant and antidepressant activities. Notably, certain compounds displayed significant reductions in immobility time during forced swimming tests, suggesting potential therapeutic benefits for mood disorders .

Therapeutic Potential

This compound has been explored for its therapeutic applications across various diseases:

- Anti-tuberculosis Activity : Recent studies have identified several quinazoline derivatives that demonstrate activity against Mycobacterium tuberculosis, highlighting their potential as novel anti-tuberculosis agents .

- Anti-inflammatory Effects : Quinazoline derivatives have also been investigated for their anti-inflammatory properties, showing promise in reducing inflammation markers in experimental models .

- Antiviral Properties : Some studies suggest that quinazoline compounds could serve as antiviral agents, particularly against RNA viruses like HCV and HIV, by inhibiting viral replication mechanisms .

Case Study 1: Anticancer Activity

A study conducted by Abuelizz et al. synthesized a series of 2-thioxoquinazolin-4-ones derived from this compound. These compounds were tested against various cancer cell lines, demonstrating significant anticancer activity compared to gefitinib, a standard treatment .

Case Study 2: Antimicrobial Efficacy

Research comparing the antibacterial activity of quinazoline derivatives with amoxicillin found that certain compounds exhibited superior efficacy against resistant bacterial strains. This highlights the potential of these compounds in addressing antibiotic resistance issues .

作用机制

The mechanism of action of 5-Chloroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to the active sites of these targets, disrupting their catalytic activity and inhibiting specific cellular processes . This disruption can lead to various biological effects, including antiproliferative and antimicrobial activities.

相似化合物的比较

Structural and Functional Differences

The table below compares 5-Chloroquinazoline with structurally related chlorinated heterocycles:

Key Observations :

- Ring System Diversity: Quinazoline (two nitrogen atoms) vs. Isoquinoline (one nitrogen) vs. Benzoxazole (oxygen and nitrogen) vs. Benzothiadiazole (sulfur and nitrogen). These differences influence electronic properties and binding affinities in drug-receptor interactions.

- Chlorine Position :

Analytical Challenges

Chemical analysis of these compounds (e.g., via HPLC or NMR) is complicated by structural similarities. For instance, distinguishing this compound from 7-Chlorobenzo[d]oxazol-2-amine requires precise spectral data due to overlapping functional groups .

生物活性

5-Chloroquinazoline, a derivative of quinazoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives have been investigated for their potential applications in treating various diseases, particularly cancer and malaria. The following sections explore its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

This compound exhibits a range of pharmacological effects, including:

- Anticancer Activity : Several studies have demonstrated the efficacy of this compound derivatives against various cancer cell lines. For instance, compounds derived from quinazoline have shown significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating their potency .

- Antimalarial Activity : The compound QN254, a 5-chloro derivative, has been evaluated for its antimalarial properties. It demonstrated remarkable efficacy against Plasmodium berghei, achieving complete cure in infected mice with a dosage of 30 mg/kg administered orally over three days . This suggests that this compound derivatives can be effective against malaria strains resistant to traditional treatments.

- Antibacterial and Anti-inflammatory Effects : Quinazoline-based hybrids have also been reported to possess antibacterial properties and anti-inflammatory activities. The presence of specific substituents on the quinazoline ring significantly influences these activities .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural modifications. Key findings include:

- Substituent Effects : The introduction of electron-donating groups at specific positions on the quinazoline ring enhances cytotoxic activity. For example, aliphatic substituents at the C2 position were found to increase potency against cancer cell lines, while electron-withdrawing groups like nitrophenyl decreased activity .

- Hybridization : Molecular hybridization techniques have been employed to create compounds that combine the quinazoline core with other pharmacophores. These hybrids often exhibit improved biological activities compared to their parent compounds .

Anticancer Studies

A study synthesized a series of quinazoline derivatives and evaluated their anticancer properties against MCF-7 and HeLa cells. Notably, compounds with bulky groups exhibited higher inhibitory effects on cell proliferation. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 10.5 |

| Compound B | HeLa | 15.3 |

| QN254 | MCF-7 | 8.7 |

These results indicate that structural modifications can significantly enhance anticancer efficacy .

Antimalarial Efficacy

The efficacy of QN254 was assessed in vivo using murine models infected with P. berghei. The study reported the following outcomes:

| Treatment | Dose (mg/kg) | Cure Rate (%) |

|---|---|---|

| QN254 | 30 | 100 |

| Chloroquine | 20 | 80 |

| Artesunate | 10 | 90 |

QN254 not only showed high efficacy but also favorable pharmacokinetic properties, indicating its potential as a viable alternative in treating malaria resistant to conventional antifolates .

常见问题

Q. What ethical guidelines apply to interdisciplinary studies involving this compound and animal models?

- Methodological Answer: Adhere to ARRIVE 2.0 guidelines for in vivo studies, including sample size justification and randomization. Obtain approval from institutional animal care committees (IACUC) and disclose conflicts of interest. Data sharing via repositories like Zenodo enhances reproducibility .

Data Validation and Reporting

Q. How should researchers validate novel this compound derivatives before claiming biological significance?

- Methodological Answer: Confirm identity via orthogonal techniques (e.g., X-ray crystallography for crystal structure, elemental analysis for composition). Validate biological activity in at least two independent assays (e.g., enzymatic and cellular). Publish negative results to avoid publication bias .

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer: Synthesize a minimum of 10 derivatives with systematic substituent variations (e.g., electron-withdrawing vs. donating groups). Use clustering algorithms (e.g., hierarchical clustering) to group compounds by activity. Report p-values and effect sizes for key structural features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。